

Application Notes and Protocols: 4-Chlorobenzofuran-3(2H)-one in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Chlorobenzofuran-3(2H)-one

Cat. No.: B1322321

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A comprehensive review of the current literature reveals a notable scarcity of specific data on the direct application of **4-Chlorobenzofuran-3(2H)-one** in medicinal chemistry. While the benzofuran and benzofuranone scaffolds are of significant interest in drug discovery, the specific 4-chloro substituted derivative appears to be an under-investigated molecule. This document, therefore, broadens its scope to encompass the applications of the general benzofuran-3(2H)-one core and related chlorinated benzofuran derivatives, providing a foundational understanding for researchers interested in this chemical space.

The benzofuran moiety is a constituent of numerous biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological properties.^{[1][2][3]} Derivatives of the benzofuran nucleus have been extensively explored and have shown therapeutic potential as anticancer, antimicrobial, anti-inflammatory, analgesic, and antidepressant agents.^{[1][3]} The introduction of a chlorine atom to the benzofuran scaffold is often a strategic modification in medicinal chemistry to enhance biological activity.^{[1][2]}

I. Potential Therapeutic Applications of the Benzofuran-3(2H)-one Scaffold

While specific data for the 4-chloro derivative is limited, the broader class of benzofuran-3(2H)-ones has been investigated for various therapeutic targets. The core structure serves as a versatile template for the synthesis of diverse compound libraries.

Anticancer Activity

Benzofuran derivatives are recognized for their potential as anticancer agents.[1][3] The mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation and survival. Although no specific anticancer data for **4-Chlorobenzofuran-3(2H)-one** was found, related chlorinated benzofuran structures have shown cytotoxic effects. For instance, certain chlorinated benzofuran-based chalcones have been synthesized and evaluated for their antimicrobial and potential anticancer activities.

Antimicrobial Activity

The benzofuran scaffold is a known pharmacophore in the development of antimicrobial agents.[1][2][3] Studies on various benzofuran derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[2] The presence of a chlorine substituent can modulate the antimicrobial potency.[2] For example, a series of benzofuran derivatives containing oxadiazoles and pyrazoles showed that compounds bearing a chlorine group exhibited potent antibacterial activity.[2]

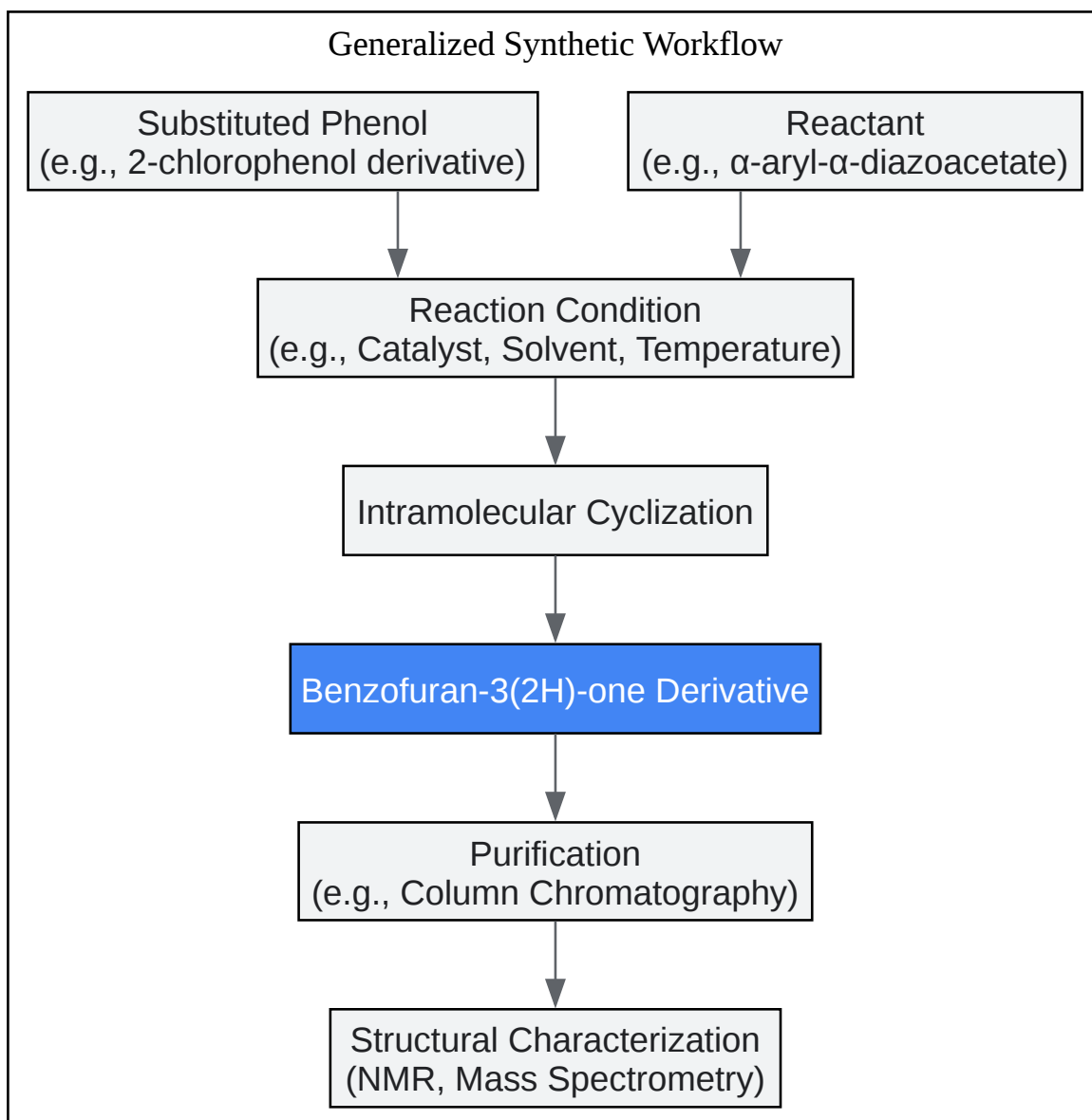
II. Synthesis and Experimental Protocols

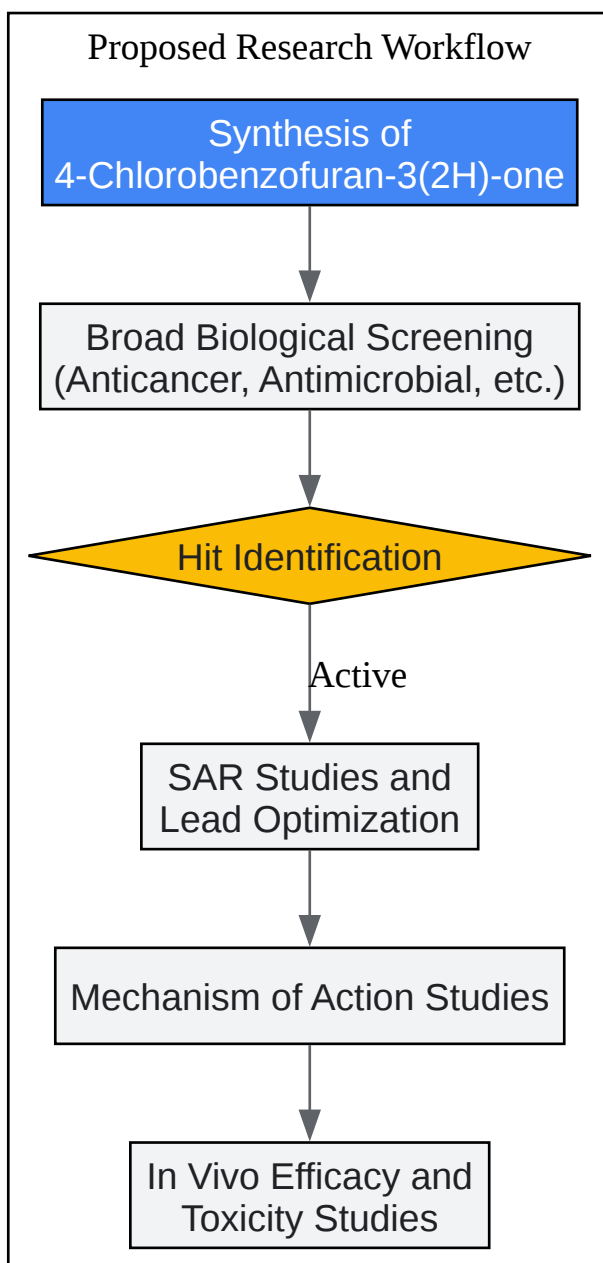
Detailed experimental protocols for the synthesis and biological evaluation of **4-Chlorobenzofuran-3(2H)-one** are not available in the reviewed literature. However, general synthetic routes to the benzofuran-3(2H)-one core are established.

General Synthesis of Benzofuran-3(2H)-ones

The synthesis of the benzofuran-3(2H)-one scaffold can be achieved through various synthetic methodologies. One common approach involves the intramolecular cyclization of substituted phenols. For example, a palladium-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation can afford benzofuranones.[4] Another method utilizes a metal-free tandem Friedel-Crafts/lactonization reaction.[4]

Below is a generalized workflow for the synthesis of benzofuranone derivatives, which could be adapted for the synthesis of the 4-chloro analog.





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